3,5-Dimethoxy-4-hydroxyphenylacetic acid

Description

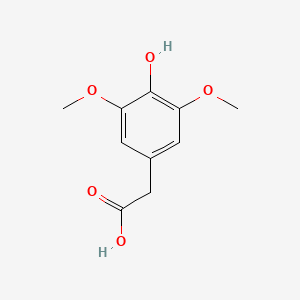

3,5-Dimethoxy-4-hydroxyphenylacetic acid (CAS: 4385-56-2), also known as homosyringic acid, is a phenolic derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . Structurally, it features a phenylacetic acid backbone substituted with two methoxy groups at positions 3 and 5 and a hydroxyl group at position 4 (Figure 1). This compound is identified in natural sources such as white poplar wood and thermally modified wood volatiles (VOCs) , and it has been investigated in lignin valorization studies for producing aromatic platform chemicals .

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBQKSSTFGCRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195961 | |

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-56-2 | |

| Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 3,5-Dimethoxybenzaldehyde

One common method involves the oxidation of 3,5-dimethoxybenzaldehyde to form the corresponding carboxylic acid. This process typically utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

- Starting Material: 3,5-Dimethoxybenzaldehyde

- Oxidizing Agent: Potassium permanganate or chromium trioxide

- Reaction Conditions:

- Temperature: Varies based on the oxidizing agent used

- Time: Several hours

- Yield: Generally high, often exceeding 80% depending on reaction conditions.

Synthesis via Esterification

Another method involves the esterification of 3,5-dimethoxyphenol with chloroacetic acid or its derivatives.

- Starting Material: 3,5-Dimethoxyphenol

- Reagent: Chloroacetic acid

- Catalyst: Acid catalyst (e.g., sulfuric acid)

- Reaction Conditions:

- Temperature: Reflux

- Time: Several hours

- Yield: Typically around 70-85%.

Detailed Reaction Mechanisms

The following sections describe specific reaction mechanisms involved in the preparation of this compound.

Aldol Condensation and Reduction

In some synthetic routes, an aldol condensation followed by a reduction step is employed.

-

- Reactants: Two equivalents of 3,5-dimethoxyphenylacetaldehyde.

- Conditions: Basic medium (e.g., sodium hydroxide).

- Outcome: Formation of a β-hydroxy ketone intermediate.

Industrial Production Methods

For large-scale production, continuous flow reactors are increasingly being utilized to enhance yield and purity.

-

- Continuous mixing of reactants in micro-channel reactors.

- Precise control over temperature and reaction time.

Comparative Summary of Methods

The following table summarizes the key features of different preparation methods for this compound:

| Method | Starting Material | Yield (%) | Reaction Time | Additional Notes |

|---|---|---|---|---|

| Oxidation | 3,5-Dimethoxybenzaldehyde | >80 | Several hours | High efficiency with proper oxidizing agent |

| Esterification | 3,5-Dimethoxyphenol | 70-85 | Several hours | Acid catalyst required |

| Aldol Condensation + Reduction | 3,5-Dimethoxyphenylacetaldehyde | Varies | Several hours | Requires careful control of conditions |

| Continuous Flow Reactor | Various | >75 | Continuous | Improved safety and efficiency |

Scientific Research Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-hydroxyphenylacetic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling: The compound can modulate cell signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound is compared below with key analogues differing in substituent positions, alkyl chain length, or functional groups:

Syringic Acid (3,5-Dimethoxy-4-hydroxybenzoic Acid)

- CAS : 530-57-4

- Formula : C₉H₁₀O₅

- Key Difference : Benzoic acid backbone (vs. phenylacetic acid in the target compound).

- Implications : Syringic acid exhibits stronger acidity (pKa ~4.2) due to the carboxylic acid group, while homosyringic acid’s acetic acid chain enhances lipophilicity (logP: 1.036 vs. ~1.2 for syringic acid) . Syringic acid is more abundant in plant metabolites and widely used as an antioxidant in food industries .

4-Hydroxy-3-methoxyphenylacetic Acid (Homovanillic Acid)

- CAS : 306-08-1

- Formula : C₉H₁₀O₄

- Key Difference : One fewer methoxy group (position 5).

- Implications : Reduced methoxy substitution lowers molecular weight (182.18 g/mol) and logP (~0.8), enhancing water solubility. Homovanillic acid is a dopamine metabolite and biomarker for neurological disorders .

2-(3,5-Dimethoxyphenyl)acetic Acid

- CAS : 4670-10-4

- Formula : C₁₀H₁₂O₄

- Key Difference : Lacks the 4-hydroxy group.

Physicochemical Properties and Stability

Key Properties

*Estimated values based on structural analogs.

Thermal Behavior

In pyrolysis studies, this compound was detected in bio-oils from catalytic upgrading of biomass, with yields influenced by catalysts (e.g., MgO, Fe₂O₃) . Its presence in thermally modified wood VOCs decreased at higher treatment temperatures (e.g., 0.76% at 170°C vs. 0.33% at 210°C), suggesting partial decomposition .

Lignin Valorization

Electrochemical depolymerization of lignin yielded homosyringic acid at 0.01 wt% , significantly lower than syringic acid (0.10 wt%) and vanillic acid (0.12 wt%) . This low yield may reflect steric hindrance from the acetic acid chain during bond cleavage.

Biological Activity

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Overview of this compound

DMHPA is structurally characterized by two methoxy groups and a hydroxy group attached to a phenylacetic acid backbone. This unique structure contributes to its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.

Antioxidant Activity

DMHPA exhibits significant antioxidant properties, primarily due to its ability to donate hydrogen atoms from the hydroxy group. This mechanism allows it to neutralize free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that DMHPA can effectively scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that DMHPA may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. By modulating these pathways, DMHPA can potentially reduce inflammation in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Emerging studies suggest that DMHPA may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival. For instance, DMHPA has demonstrated the ability to inhibit the growth of leukemia cell lines by inducing cell cycle arrest and apoptosis .

The biological activities of DMHPA can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group facilitates the donation of electrons or hydrogen atoms to neutralize free radicals.

- Enzyme Inhibition : DMHPA inhibits enzymes involved in inflammatory processes, thereby mitigating inflammation.

- Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMHPA, a comparative analysis with similar compounds is useful:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3,4,5-Trimethoxyphenylacetic acid | Moderate | Low | Low |

| 2,5-Dihydroxybenzoic acid | Low | High | Moderate |

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMHPA:

- Antioxidant Efficacy : A study reported that DMHPA showed a concentration-dependent increase in radical scavenging activity when tested against DPPH radicals. The effective concentration range was noted between 0.31–140 µg/mL .

- Anti-inflammatory Mechanisms : In an animal model of inflammation, DMHPA administration resulted in a significant reduction in edema formation induced by inflammatory agents .

- Cancer Cell Line Studies : Research demonstrated that DMHPA effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional chemotherapeutics, suggesting its potential as a chemosensitizing agent .

Q & A

Q. What are the recommended methods for synthesizing 3,5-dimethoxy-4-hydroxyphenylacetic acid, and how can structural purity be validated?

Answer:

- Synthesis Protocol : Adapt methods from analogous phenylacetic acid derivatives. For example, refluxing hydrazide intermediates in DMSO followed by crystallization (as described for similar compounds in ).

- Structural Validation : Use NMR spectroscopy (¹H and ¹³C) to confirm methoxy, hydroxyl, and acetic acid groups. Compare spectral data with literature values (e.g., ). High-resolution mass spectrometry (HRMS) can verify molecular weight (C₁₀H₁₂O₅, MW 212.199 g/mol).

- Purity Assessment : Employ HPLC with UV detection (λ ~280 nm) and a C18 column. Purity thresholds >95% are typical for pharmacological studies .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid moisture and incompatible materials (e.g., strong acids/oxidizers; ).

- Stability Testing : Conduct accelerated aging studies (40°C/75% relative humidity for 6 months) and monitor via HPLC. Stability under thermal stress can be assessed using thermogravimetric analysis (TGA) ().

- Handling Precautions : Use PPE (gloves, goggles) due to potential eye irritation (GHS Category 2A) and acute oral toxicity (Category 4; ).

Q. What analytical techniques are optimal for quantifying this compound in biological or environmental matrices?

Answer:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for biological fluids or lignin-rich matrices (e.g., plant tissues; ).

- Quantification : LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity. For environmental samples (e.g., thermally modified wood), GC-MS after derivatization (e.g., silylation) is effective ().

- Calibration : Use isotopically labeled internal standards (e.g., ¹³C-labeled homosyringic acid) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported natural sources of this compound?

Answer:

- Source Validation : Cross-validate findings using metabolomic profiling (e.g., UPLC-QTOF-MS) of white poplar (Populus alba) and tobacco stems. Compare with databases like PubChem or NIST ().

- Ecological Context : Investigate biosynthesis pathways (e.g., shikimate-phenylpropanoid route) via isotopic tracer studies (¹³C-glucose feeding) to confirm endogenous production vs. environmental uptake .

Q. What experimental strategies are suitable for studying its biochemical interactions, given limited toxicity data?

Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric substrates or radiolabeled probes . Assess binding affinity via surface plasmon resonance (SPR) .

- Toxicity Profiling : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2). Dose-response curves should span 0.1–100 µM ().

- Predictive Modeling : Use QSAR models (e.g., EPA’s TEST) to estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms) in absence of empirical data .

Q. How does thermal modification affect the stability and detectability of this compound in lignocellulosic materials?

Answer:

- Thermal Stability : Perform pyrolysis-GC/MS at 150–300°C to monitor degradation products (e.g., syringic acid derivatives). Compare with unmodified controls ().

- Kinetic Analysis : Apply Arrhenius equations to model degradation rates under varying temperatures. Activation energy (Eₐ) calculations can predict long-term stability .

- Detection Optimization : Use HS-SPME (headspace solid-phase microextraction) paired with GC-MS to capture volatile organic compounds (VOCs) released during thermal treatment .

Q. What methodologies can elucidate its role in lignin biosynthesis or degradation pathways?

Answer:

- Isotopic Labeling : Track incorporation of ¹³C-phenylalanine into lignin intermediates using NMR or LC-MS .

- Gene Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., COMT or CCoAOMT) in model plants (e.g., Arabidopsis), then quantify metabolites via untargeted metabolomics .

- Enzymatic Assays : Test substrate specificity of ligninolytic enzymes (e.g., laccases) using stopped-flow spectrophotometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.